N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenyl ring, along with a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amidation: Formation of the prop-2-enamide moiety through a reaction between an appropriate amine and acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The prop-2-enamide moiety allows for addition reactions, such as Michael addition.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The presence of electronegative groups like chloro, fluoro, and trifluoromethyl enhances its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide
- N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]benzamide
- N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]butanamide
Uniqueness
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.
Properties
IUPAC Name |
N-[4-chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF4NO/c1-2-9(17)16-8-3-5(10(13,14)15)6(11)4-7(8)12/h2-4H,1H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZQUJKLXYRFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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